6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL
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Overview
Description
6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL is a chemical compound that serves as an important building block in the synthesis of oligosaccharides. It is characterized by the presence of a tert-butyldiphenylsilyl group, which acts as a protecting group for the hydroxyl functionalities in the molecule. This compound is widely used in organic synthesis due to its stability and reactivity under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL typically involves the protection of the hydroxyl group of D-galactal with a tert-butyldiphenylsilyl group. This can be achieved using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride (TBAF) for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: The compound is employed in the study of carbohydrate-protein interactions and the development of glycomimetics.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL involves its role as a protecting group in organic synthesis. The tert-butyldiphenylsilyl group protects the hydroxyl functionalities from unwanted reactions, allowing selective transformations to occur at other sites in the molecule. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions .
Comparison with Similar Compounds
Similar Compounds
6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GLUCAL: Similar in structure but derived from D-glucal instead of D-galactal.
6-O-(TERT-BUTYLDIMETHYLSILYL)-D-GALACTAL: Uses a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl.
6-O-(TRIMETHYLSILYL)-D-GALACTAL: Uses a trimethylsilyl group as the protecting group.
Uniqueness
6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL is unique due to the bulkiness and stability of the tert-butyldiphenylsilyl group, which provides enhanced protection against acidic and nucleophilic conditions compared to other silyl protecting groups. This makes it particularly useful in complex synthetic sequences where selective protection and deprotection are crucial .
Properties
CAS No. |
137893-35-7 |
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Molecular Formula |
C22H30O6Si |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-6-[tert-butyl(diphenyl)silyl]oxy-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C22H30O6Si/c1-22(2,3)29(16-10-6-4-7-11-16,17-12-8-5-9-13-17)28-15-19(25)21(27)20(26)18(24)14-23/h4-14,18-21,24-27H,15H2,1-3H3/t18-,19+,20+,21-/m0/s1 |
InChI Key |
BSEPYXNJJUUAEY-BQJUDKOJSA-N |
SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C(C(C(C=O)O)O)O)O |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C(C(C(C=O)O)O)O)O |
Synonyms |
6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL |
Origin of Product |
United States |
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